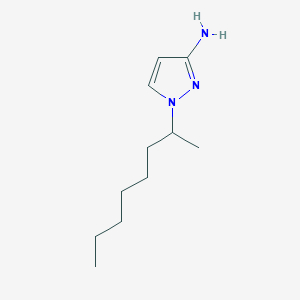

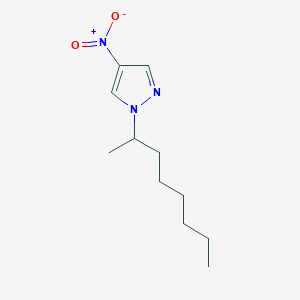

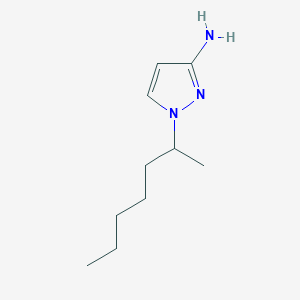

1-(Octan-2-yl)-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Octan-2-yl)-1H-pyrazol-3-amine” is a chemical compound that likely contains an octan-2-yl group (a type of alkyl group derived from octane), a pyrazol group (a type of heterocyclic aromatic organic compound), and an amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to those used for other pyrazol compounds . For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives have been synthesized using various nucleophiles .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

The Chemistry of Pyrazoline Derivatives : Pyrazoline derivatives, closely related to pyrazoles, serve as valuable building blocks in the synthesis of a wide range of heterocyclic compounds. These include the generation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The unique reactivity of these derivatives offers mild reaction conditions for generating versatile compounds from a broad range of precursors, showcasing their significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Pharmacological Applications

Pyrazole as a Pharmacophore : The pyrazole moiety is recognized for its role in many biologically active compounds, highlighting its importance in combinatorial and medicinal chemistry. Pyrazoles are extensively utilized as synthons in organic synthesis, displaying a wide spectrum of biological activities including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. This underlines the potential of pyrazole derivatives in drug development and their significance in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Polymer Science

Amines as Initiators in Polymerization : The application of amines, including pyrazole derivatives, as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters signifies their role in the development of polymers. This process, particularly when catalyzed with tin(II) octoate, allows for controlled polymer synthesis, demonstrating the utility of pyrazole-containing compounds in material science (Duda et al., 2005).

Anti-Inflammatory and Antiviral Applications

Pyrazole Analogs in Therapeutics : Pyrazoline, a derivative of pyrazole, exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, antidepressant, and anticancer activities. This highlights the therapeutic potential of pyrazole analogs in addressing a spectrum of health conditions. The continued exploration of these compounds may yield new drug candidates with significant clinical benefits (Shaaban et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-octan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-3-4-5-6-7-10(2)14-9-8-11(12)13-14/h8-10H,3-7H2,1-2H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANESFDMFJDKHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N1C=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)

![1-[(2,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344413.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344422.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)

![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)

![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344514.png)